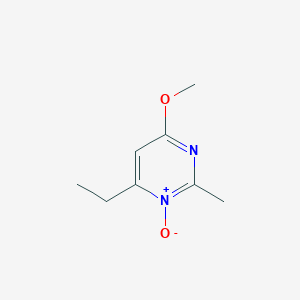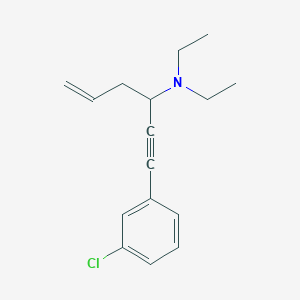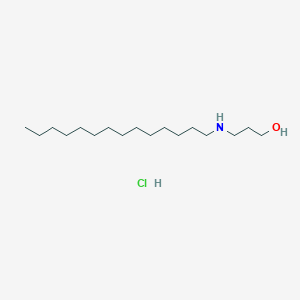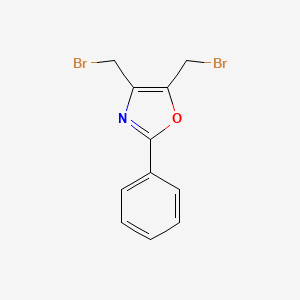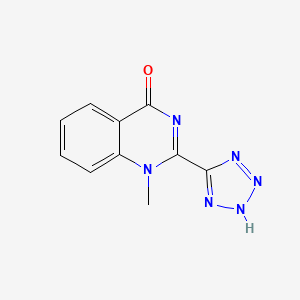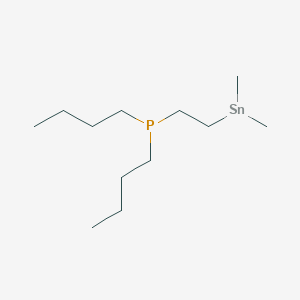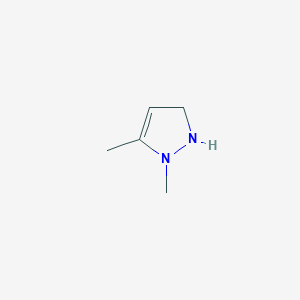![molecular formula C14H13N3OS B14381265 1-[3-(Pyridin-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 89566-98-3](/img/structure/B14381265.png)
1-[3-(Pyridin-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Pyridin-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a heterocyclic compound that features a pyrazole ring fused with pyridine and thiophene moieties
Preparation Methods
The synthesis of 1-[3-(Pyridin-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[3-(Pyridin-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiophene rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
1-[3-(Pyridin-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-[3-(Pyridin-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anti-inflammatory effects by modulating inflammatory pathways .
Comparison with Similar Compounds
1-[3-(Pyridin-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can be compared with similar compounds such as:
1-(Pyridin-2-yl)ethan-1-one: Lacks the thiophene and pyrazole rings, making it less complex.
1-(Thiophen-2-yl)ethan-1-one: Contains the thiophene moiety but lacks the pyridine and pyrazole rings.
2-Bromo-1-(thiophen-2-yl)ethan-1-one: Similar structure but with a bromine substituent, leading to different reactivity.
These comparisons highlight the unique combination of pyridine, thiophene, and pyrazole rings in this compound, which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
89566-98-3 |
|---|---|
Molecular Formula |
C14H13N3OS |
Molecular Weight |
271.34 g/mol |
IUPAC Name |
1-(5-pyridin-2-yl-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl)ethanone |
InChI |
InChI=1S/C14H13N3OS/c1-10(18)17-13(14-6-4-8-19-14)9-12(16-17)11-5-2-3-7-15-11/h2-8,13H,9H2,1H3 |
InChI Key |
GVENYRUWCLXCJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=N2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


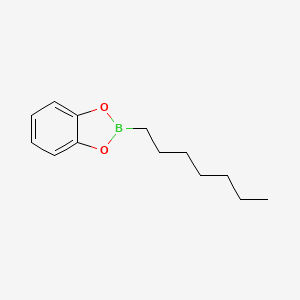
![N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carbothioamide](/img/structure/B14381187.png)
![N-(2-Aminophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14381189.png)
![2-[5-(3,3-Dimethyloxiran-2-yl)-3-methylpentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381191.png)

![[3-(4-Chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B14381200.png)
